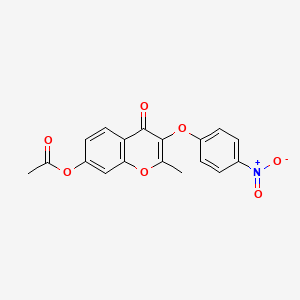

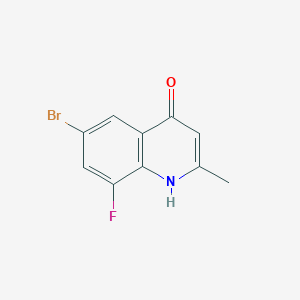

2-甲基-3-(4-硝基苯氧)-4-氧代-4H-香豆素-7-基乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of coumarin derivatives typically involves strategies that allow for the introduction of functional groups at specific positions on the coumarin nucleus, enabling the creation of compounds with desired properties. A common approach for synthesizing such derivatives includes the Knoevenagel condensation, Pechmann condensation, or modifications thereof. However, specific synthesis methods for "2-methyl-3-(4-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate" involve complex reactions that introduce the nitrophenoxy and methyl groups into the coumarin core, offering insights into regioselective and stereoselective chemical synthesis techniques.

Molecular Structure Analysis

The molecular structure of this compound is characterized by X-ray diffraction analysis, which provides precise information on its crystalline structure, bond lengths, angles, and stereochemistry. This analysis is crucial for understanding the compound's reactivity and properties. The presence of the nitro, methyl, and acetate groups significantly influences the electronic distribution within the molecule, affecting its chemical behavior and interactions with other molecules.

Chemical Reactions and Properties

Coumarin derivatives, including "2-methyl-3-(4-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate," participate in various chemical reactions, such as nucleophilic substitutions, additions, and cycloadditions. These reactions are influenced by the compound's functional groups, making it a versatile intermediate for further chemical modifications. The nitro group, in particular, can undergo reduction to an amine, offering pathways to a wide array of secondary derivatives.

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystallinity, are determined by the compound's molecular structure. These properties are essential for predicting the compound's behavior in different environments and for its application in material science. The solubility in various solvents can indicate its potential use in chemical syntheses and formulations.

Chemical Properties Analysis

"2-methyl-3-(4-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate" exhibits chemical properties typical of coumarin derivatives, including fluorescence, which can be exploited in dye and sensor applications. Its reactivity towards electrophiles and nucleophiles, dictated by the electron-withdrawing nitro group and the electron-donating methyl and acetate groups, makes it an interesting subject for studying reaction mechanisms and for use in synthetic organic chemistry.

References

- Highly regio- and stereoselective addition of aminoenones to 2-substituted 3-nitro-2H-chromenes. Unexpected synthesis of 5-(trifluoromethyl)-5H-chromeno[3,4-b]pyridines (Korotaev et al., 2015).

- Synthesis, characterization, crystal structure, and Hirshfeld surface analysis of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate (Jyothi et al., 2017).

- Synthesis and comprehensive spectroscopic (X-ray, NMR, FTIR, UV–Vis), quantum chemical, and molecular docking investigation of 3-acetyl-4‑hydroxy‑2-oxo-2H-chromen-7-yl acetate (Milanović et al., 2021).

科学研究应用

高度区域和立体选择性合成

Korotaev等人(2015年)的研究集中在氨基烯酮高度区域和立体选择性地加到2-取代的3-硝基-2H-香豆素上,导致意外合成了5-(三氟甲基)-5H-香豆[3,4-b]吡啶。这项研究突显了香豆素衍生物在产生结构复杂且潜在具有生物活性化合物方面的合成多样性 (Korotaev et al., 2015)。

噻唑啉-4-酮的合成

Čačić等人(2009年)的研究提出了基于(7-羟基-2-氧代-2H-香豆素-4-基)乙酸的噻唑啉-4-酮的设计和合成。这项工作展示了香豆素衍生物的化学修饰,以创造具有潜在抗菌活性的化合物 (Čačić等人,2009)。

金属配合物合成和生物活性

Kavitha和Reddy(2014年)从三牙膦基3-甲酰基香豆酮合成了Ni(II)和Zn(II)配合物,展示了显著的抗菌、抗氧化和杀线虫活性。这项研究强调了香豆素衍生物在开发具有多样生物活性的金属有机框架中的作用 (Kavitha & Reddy, 2014)。

化学传感应用

Jo等人(2014年)的研究关于使用不对称香豆素-偶氮苯酚基团在水溶液中顺序比色识别Cu2+和CN−离子,标志着香豆素衍生物在环境监测和化学传感应用中的潜力 (Jo et al., 2014)。

除草活性

Hayashi和Kouji(1990年)对甲基[[[1-[5-[2-氯-4-(三氟甲基)苯氧基]-2-硝基苯基]-2-甲氧基乙烯基]氨氧基]乙酸的几何异构体的除草活性研究表明了香豆素衍生物在农业应用中的潜力,展示了它们在除草管理中的潜力 (Hayashi & Kouji, 1990)。

作用机制

Target of Action

For example, many drugs with a chromen-4-one structure are known to interact with a variety of targets, including enzymes and receptors .

Mode of Action

Without specific information, it’s difficult to say exactly how this compound interacts with its targets. Aromatic compounds often interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Many aromatic compounds are involved in pathways related to cellular signaling, metabolism, and gene expression .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on many factors, including its chemical structure, the route of administration, and the individual’s physiology. In general, aromatic compounds tend to be well absorbed and can distribute throughout the body. They are often metabolized in the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. For example, if it inhibits an enzyme, it could lead to decreased production of a certain metabolite. If it activates a receptor, it could trigger a cellular response .

Action Environment

The action, efficacy, and stability of a compound can be influenced by many environmental factors, including pH, temperature, and the presence of other molecules. For example, some compounds are more stable and effective at physiological pH, while others might be sensitive to heat or light .

属性

IUPAC Name |

[2-methyl-3-(4-nitrophenoxy)-4-oxochromen-7-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO7/c1-10-18(26-13-5-3-12(4-6-13)19(22)23)17(21)15-8-7-14(25-11(2)20)9-16(15)24-10/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFJOBXIGIQEQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-3-(4-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2495872.png)

![2-[(3-Amino-5-methylpyrazolyl)methylthio]acetic acid](/img/no-structure.png)

![2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2495880.png)

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2495882.png)

![1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2495886.png)

![3-[(3,4-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2495894.png)

![(1S,3R)-3-Acetyl-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-2,2-dimethylcyclobutane-1-carboxamide](/img/structure/B2495895.png)